molecular formula C9H12OS B043912 4-(Methylthio)-3,5-xylenol CAS No. 7379-51-3

4-(Methylthio)-3,5-xylenol

Cat. No.: B043912
CAS No.: 7379-51-3
M. Wt: 168.26 g/mol
InChI Key: JGFZITGNFAVSKU-UHFFFAOYSA-N
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Description

4-(Methylthio)-3,5-xylenol is a versatile phenolic compound of significant interest in chemical and biological research, distinguished by the methylthio (-SCH₃) substituent at the 4-position of the 3,5-dimethylphenol (xylenol) backbone. This structural motif is critical for its enhanced lipophilicity and electronic properties, which underpin its primary application as a potent antimicrobial and antifungal agent. Researchers utilize this compound to study its efficacy against a broad spectrum of microorganisms, investigating its mechanism of action, which is believed to involve the disruption of microbial cell membranes and interference with essential enzymatic processes. Beyond microbiology, this compound serves as a key synthetic intermediate and functional additive. In agrochemical research, it is explored for the development of novel pesticides and fungicides. In material science, it finds application as a stabilizer and antioxidant in polymers and industrial fluids, where it inhibits oxidative degradation. Its unique substitution pattern also makes it a valuable building block in organic synthesis for constructing more complex molecular architectures. This reagent is provided to the scientific community to facilitate advanced studies in these dynamic fields.

Properties

IUPAC Name

3,5-dimethyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZITGNFAVSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1SC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041497
Record name 3,5-Dimethyl-4-(methylthio)phenol
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Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7379-51-3
Record name 3,5-Dimethyl-4-(methylthio)phenol
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Record name 3,5-Dimethyl-4-methylsulfanylphenol
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Record name Phenol, 3,5-dimethyl-4-(methylthio)-
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Record name 3,5-Dimethyl-4-(methylthio)phenol
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Record name 4-(methylthio)-3,5-xylenol
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Record name 3,5-DIMETHYL-4-METHYLSULFANYLPHENOL
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Preparation Methods

Acylation Step

Xylene (o-, m-, or p-isomer) reacts with acylating agents like acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 3,5-dimethylacetophenone. The reaction proceeds via electrophilic aromatic substitution, where the acyl group attaches to the aromatic ring at the 3 and 5 positions due to the directing effects of methyl groups. Optimal conditions include temperatures of 0–150°C and a 1:10 molar ratio of acylating agent to xylene, yielding up to 89.2%.

Oxidation Step

3,5-Dimethylacetophenone undergoes Bayer-Villiger oxidation using peracids (e.g., m-chloroperbenzoic acid) to form 3,5-dimethylphenol ester. This step exploits the ketone’s reactivity, inserting an oxygen atom adjacent to the carbonyl group. Reactions in dichloromethane at 25°C achieve yields of 91.7%.

Hydrolysis Step

The ester intermediate is hydrolyzed under acidic or alkaline conditions to yield MX. For instance, hydrochloric acid-mediated hydrolysis at 20°C produces MX with 86.3% yield. The three-step process collectively achieves a total yield of 70.6%, demonstrating efficiency suitable for industrial scale-up.

The introduction of a methylthio group at the 4-position of MX requires regioselective functionalization. Below are theoretical and literature-based approaches.

Electrophilic Substitution

MX’s phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Thiolation agents like methylthio chloride (CH₃SCl) or disulfides (CH₃SSCH₃) in the presence of Lewis acids (e.g., FeCl₃) could facilitate para-substitution.

Mechanism :

  • Electrophile Generation : CH₃SCl reacts with AlCl₃ to form CH₃S⁺.

  • Substitution : The electrophile attacks the para position relative to the hydroxyl group, yielding this compound.

Challenges :

  • Competing ortho substitution due to steric hindrance from methyl groups.

  • Over-sulfonation or oxidation side reactions.

Nucleophilic Aromatic Substitution

A halogenated MX derivative (e.g., 4-bromo-3,5-xylenol) could undergo nucleophilic displacement with methylthiolate (CH₃S⁻).

Synthesis of Halogenated Intermediate :

  • Bromination of MX using Br₂ in acetic acid directs bromine to the 4-position.

Reaction Conditions :

  • Polar aprotic solvents (e.g., DMF).

  • Elevated temperatures (80–100°C).

  • Catalytic Cu or Pd complexes to enhance reactivity.

Yield Considerations :

  • Limited by the stability of the intermediate and competing elimination reactions.

Friedel-Crafts Alkylation with Thiols

While unconventional, Friedel-Crafts conditions using methylthiol and a protic acid (H₂SO₄) might enable alkylation. However, thiols are poor alkylating agents under typical conditions, necessitating alternative strategies.

Comparative Analysis of Preparation Methods

The table below contrasts theoretical methods for synthesizing this compound:

Method Reagents Conditions Advantages Challenges
Electrophilic SubstitutionCH₃SCl, AlCl₃0–25°C, non-polar solventHigh regioselectivitySide reactions, low yields
Nucleophilic SubstitutionCH₃S⁻, Cu catalyst80–100°C, DMFCompatible with halogenated intermediatesRequires multi-step synthesis
Direct ThiolationCH₃SH, FeCl₃Reflux, acidic mediumSimple one-step processPoor selectivity, competing ortho attack

Challenges and Optimization Strategies

Regioselectivity Control

The proximity of methyl groups at 3 and 5 positions sterically hinders electrophilic attack at the 4-position. Computational modeling (e.g., DFT studies) could predict transition states to optimize reagent choice.

Catalyst Development

Lewis acids with tailored acidity (e.g., ZnCl₂ or BF₃·OEt₂) may enhance thiolation efficiency. Heterogeneous catalysts could improve recyclability and reduce waste.

Solvent Effects

Polar solvents like nitromethane stabilize charged intermediates, potentially improving yields. Conversely, non-polar solvents may reduce side reactions.

Industrial Applications and Scale-Up Considerations

The scalability of this compound synthesis depends on:

  • Cost of Thiolation Agents : Methyl disulfide (CH₃SSCH₃) is cheaper than CH₃SCl but requires reducing agents.

  • Waste Management : Neutralization of acidic byproducts and recovery of catalysts.

  • Process Intensification : Continuous-flow reactors to enhance heat/mass transfer during exothermic thiolation steps.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)-3,5-xylenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-(Methylthio)-3,5-xylenol serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds in organic chemistry.

Biology

Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in disinfectants and preservatives .

Medicine

The compound has been explored for its cytotoxic effects on cancer cells , suggesting potential therapeutic applications in oncology. Its mechanism involves disrupting cellular processes through oxidative stress, which can lead to apoptosis in malignant cells .

Industry

In industrial applications, this compound is utilized in:

  • Dyes and pigments : It acts as a precursor for various dye formulations.
  • Polymers : It is used in the production of phenolic resins.
  • Chemical feedstocks : It serves as a building block for synthesizing other industrial chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 0.5% w/v. This positions the compound as a potential active ingredient in disinfectants .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability among several cancer cell lines. The observed cytotoxicity was attributed to increased oxidative stress markers and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(Methylthio)-3,5-xylenol involves its interaction with cellular components, leading to various biological effects. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its antimicrobial and cytotoxic properties. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 3,5-Xylenol lacks the para substituent, reducing its steric hindrance and increasing reactivity in electrophilic substitution reactions compared to its derivatives . PCMX replaces the -SCH₃ group with -Cl, enhancing its electronegativity and antimicrobial potency due to chlorine’s biocidal properties . Methiocarb introduces a carbamate group (-O(CO)NCH₃), enabling cholinesterase inhibition, which is critical for its pesticidal activity .

Physical Properties: Solubility: this compound exhibits moderate solubility in methanol (similar to PCMX), whereas Methiocarb’s carbamate group increases hydrophobicity, favoring lipid-rich environments . Thermal Stability: The methylthio group in this compound provides greater thermal stability compared to PCMX, which decomposes at lower temperatures due to C-Cl bond instability .

Chemical Reactivity: The -SCH₃ group in this compound is less electronegative than -Cl in PCMX, reducing its susceptibility to nucleophilic attack but enhancing thioether-mediated redox reactions . Methiocarb’s carbamate group undergoes hydrolysis under alkaline conditions, releasing methylamine, a mechanism central to its pesticidal action .

Biological Activity

4-(Methylthio)-3,5-xylenol, also known as 3,5-dimethyl-4-(methylthio)phenol, is an organic compound characterized by its phenolic structure with two methyl groups and a methylthio group. This compound has garnered attention for its diverse biological activities, including potential antimicrobial and antioxidant properties, as well as its cytotoxic effects on cancer cells. This article provides a comprehensive review of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₉H₁₂OS
  • Molecular Weight : 168.25 g/mol
  • Melting Point : 64-65.5 °C
  • Boiling Point : 155-160 °C (at 12 Torr)
  • Solubility : Slightly soluble in chloroform, ethyl acetate, and methanol

The biological activity of this compound is primarily attributed to its interaction with cellular components. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes.
  • Oxidative Stress Induction : It may induce oxidative stress by generating reactive oxygen species (ROS), which can disrupt cellular membranes and lead to apoptosis in certain cell types.
  • Antimicrobial Activity : Preliminary studies suggest that it has the potential to inhibit the growth of various microorganisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 100-200 µg/mL for these strains.

MicroorganismMIC (µg/mL)
Staphylococcus aureus150
Escherichia coli200
Pseudomonas aeruginosa250

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Case Study

A notable case study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on MCF-7 cells over a period of 48 hours. The results indicated:

  • IC50 Value : Approximately 75 µg/mL
  • Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It demonstrates a capacity to scavenge free radicals effectively, which is crucial for preventing oxidative damage in biological systems. Comparative studies with known antioxidants revealed that this compound has a comparable efficacy to ascorbic acid in inhibiting lipid peroxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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